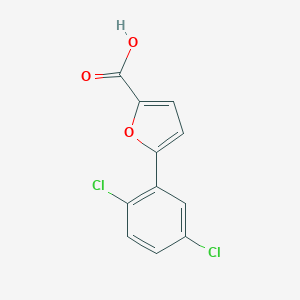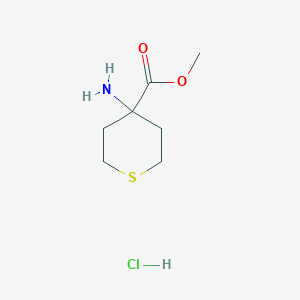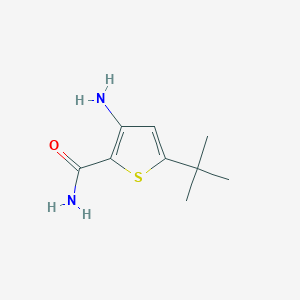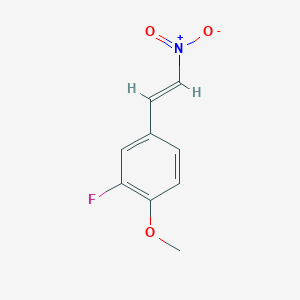
2-Fluoro-1-methoxy-4-(2-nitroethenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is an organic compound with the molecular formula C9H8FNO3 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxy group, and a nitrovinyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-1-methoxybenzene with nitric acid and a nitro ion source in an appropriate solvent . The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene.
化学反应分析
Types of Reactions
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-donating and electron-withdrawing groups on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with halogen or other electrophilic groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxyl or carbonyl derivatives.
科学研究应用
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of the nitrovinyl group enhances its reactivity towards nucleophiles, allowing it to participate in various chemical transformations. The fluorine and methoxy groups influence the electron density on the benzene ring, affecting its reactivity and interaction with other molecules .
相似化合物的比较
Similar Compounds
- 1-Fluoro-4-methoxy-2-nitrobenzene
- 2-Fluoro-5-methoxybenzaldehyde
- 5-Fluoro-2-methoxyaniline
- 4-Fluoro-1-methoxy-2-nitrobenzene
Uniqueness
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The combination of a fluorine atom, methoxy group, and nitrovinyl group on the benzene ring makes it a valuable compound for various chemical reactions and applications.
属性
CAS 编号 |
189753-33-1 |
|---|---|
分子式 |
C9H8FNO3 |
分子量 |
197.16 g/mol |
IUPAC 名称 |
2-fluoro-1-methoxy-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H8FNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+ |
InChI 键 |
NBRBTSOZKVSPSK-SNAWJCMRSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])F |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])F |
规范 SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])F |
同义词 |
2-FLUORO-1-METHOXY-4-(2-NITROVINYL)BENZENE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


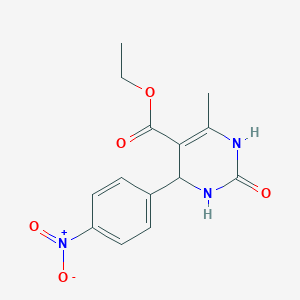
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
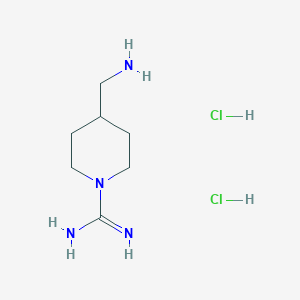
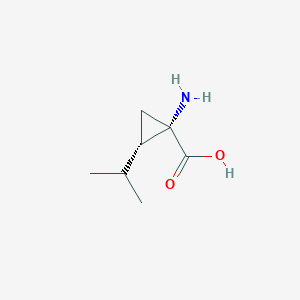
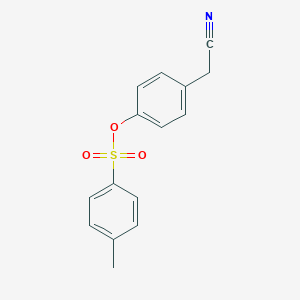
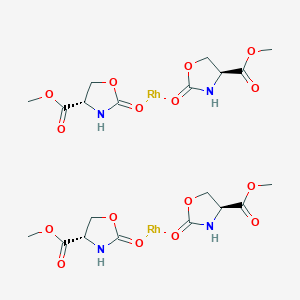
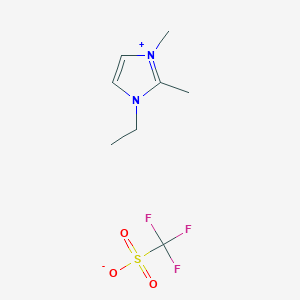
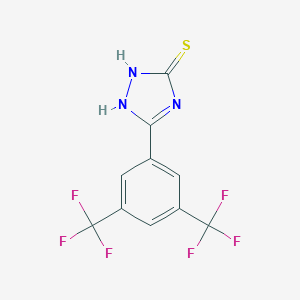
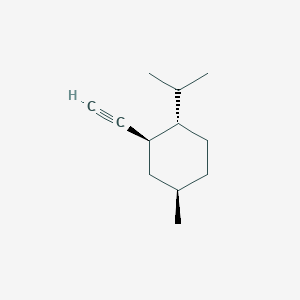
![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)
